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Compound of Interest

Compound Name: 4,5-Dichloro-2-phenylpyridine

Cat. No.: B12964581

Get Quote

Structural & Electronic Analysis
IUPAC Name: 4,5-Dichloro-2-phenylpyridine

CAS Number: 77597-91-2[1]

Molecular Formula: C₁₁H₇Cl₂N

Molecular Weight: 224.08 g/mol

Structural Logic: The molecule consists of a pyridine core substituted at the C2 position with a

phenyl ring and at C4/C5 with chlorine atoms.

Electronic Environment: The nitrogen atom exerts a strong electron-withdrawing effect,

deshielding the

-proton (H6). The chlorine atoms at C4 and C5 are inductively electron-withdrawing (-I
effect), further deshielding the ring protons and quenching the typical vicinal coupling seen in
unsubstituted pyridines.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12964581#bc-rfq
https://www.benchchem.com/product/b12964581/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-4-5-dichloro-2-phenylpyridine
https://www.bldpharm.com/products/77597-91-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12964581?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Symmetry: The molecule is planar but lacks internal symmetry, resulting in distinct chemical

shifts for all aromatic protons.

Spectroscopic Profile (NMR, IR, MS)
A. Mass Spectrometry (MS)
Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray Ionization).

Molecular Ion (M⁺): The most distinctive feature is the isotope pattern due to the two chlorine

atoms (

Cl and

Cl).

Isotope Pattern: A characteristic 9:6:1 intensity ratio for M, M+2, and M+4 peaks.

m/z Peak Relative Intensity Assignment

223.0 100% (Base Peak)

[M+H]⁺ (

Cl,

Cl)

225.0 ~65%

[M+H]⁺ (

Cl,

Cl)

227.0 ~10%

[M+H]⁺ (

Cl,

Cl)

188.0 Variable Loss of Cl [M-Cl]⁺

153.0 Variable Loss of 2xCl [M-2Cl]⁺

Fragmentation Pathway (DOT Visualization):
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Figure 1: Predicted Mass Spectrometry Fragmentation Pathway
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B. Proton NMR ( H NMR)
Solvent: CDCl₃ or DMSO-d₆. Reference: TMS (0.00 ppm).

The substitution pattern (4,5-dichloro) eliminates the typical vicinal coupling (

) seen in pyridine. Consequently, the pyridine protons appear as singlets (or very fine doublets
due to long-range coupling).

Shift (

ppm)
Multiplicity Integration Assignment

Structural
Logic

8.65 - 8.75 Singlet (s) 1H H6 (Pyridine)

to Nitrogen;

highly deshielded

by N and

adjacent Cl.

7.95 - 8.05 Multiplet (m) 2H H2', H6' (Phenyl)

Ortho protons on

phenyl ring;

deshielded by

pyridine ring

current.

7.85 - 7.90 Singlet (s) 1H H3 (Pyridine)

to Nitrogen;

deshielded by

phenyl ring and

C4-Cl.

7.45 - 7.55 Multiplet (m) 3H
H3', H4', H5'

(Phenyl)

Meta/Para

protons on

phenyl ring.
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Note: The absence of a doublet with

Hz for the pyridine protons confirms the 4,5-substitution pattern.

C. Carbon NMR ( C NMR)
Solvent: CDCl₃.[2]

Shift (

ppm)
Type Assignment

155.0 - 157.0 C_quat C2 (Pyridine) - Ipso to phenyl.

148.0 - 150.0 CH
C6 (Pyridine) -

to Nitrogen.

140.0 - 142.0 C_quat C4 (Pyridine) - Attached to Cl.

137.0 - 139.0 C_quat C1' (Phenyl) - Ipso to pyridine.

130.0 - 132.0 C_quat C5 (Pyridine) - Attached to Cl.

129.0 - 130.0 CH C4' (Phenyl)

128.5 CH C3', C5' (Phenyl)

126.5 CH C2', C6' (Phenyl)

122.0 - 124.0 CH C3 (Pyridine)

D. Infrared Spectroscopy (IR)
Medium: KBr Pellet or ATR.

3050 - 3000 cm⁻¹: C-H Stretching (Aromatic).

1580 - 1450 cm⁻¹: C=C and C=N Ring Stretching (Characteristic Pyridine/Phenyl skeletal

vibrations).

1050 - 1100 cm⁻¹: C-Cl Stretching (In-plane).
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700 - 800 cm⁻¹: C-H Out-of-plane bending (indicative of mono-substituted benzene).

Experimental Workflow: Synthesis & Purification
Since this compound is a specific intermediate, the most reliable synthesis route is a Suzuki-

Miyaura Cross-Coupling utilizing 2-bromo-4,5-dichloropyridine and phenylboronic acid.

Protocol
Reagents:

2-Bromo-4,5-dichloropyridine (1.0 eq)

Phenylboronic acid (1.1 eq)

Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

Base: Na₂CO₃ (2.0 eq)

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

Degas solvents with Nitrogen/Argon for 15 mins.

Combine reagents in a reaction vial.

Heat to 90°C for 4-12 hours under inert atmosphere.

Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[1]

Workup:

Dilute with EtOAc, wash with water and brine.

Dry over MgSO₄, filter, and concentrate.[3]

Purification:
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Flash Column Chromatography (Silica Gel).[3]

Eluent: Gradient 0-10% EtOAc in Hexanes.

Synthesis Workflow (DOT Visualization):

Figure 2: Suzuki-Miyaura Synthesis Workflow
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Extraction (EtOAc/Water)

Drying (MgSO4)

Purification:
Flash Chromatography
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Final Product:
4,5-Dichloro-2-phenylpyridine

(Confirm via NMR/MS)

Click to download full resolution via product page

References
PubChem Database.4,5-Dichloro-2-phenyl-3(2H)-pyridazinone (Analogous Structure Data).

National Center for Biotechnology Information. Link

BenchChem.The Synthesis of Substituted Phenylpyridines: An In-depth Technical Guide.

(General Suzuki Coupling Protocols). Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

http://orgsyn.org/demo.aspx?prep=v94p0046
https://www.benchchem.com/product/b12964581/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-4-5-dichloro-2-phenylpyridine
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F72813
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12964581?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ChemicalBook.2-Phenylpyridine Spectral Data (Base Structure Reference).Link

Organic Chemistry Data.Hans Reich's Collection: Pyridine Chemical Shifts. University of

Wisconsin-Madison.[4] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12964581?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

